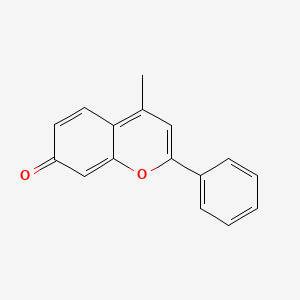

7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

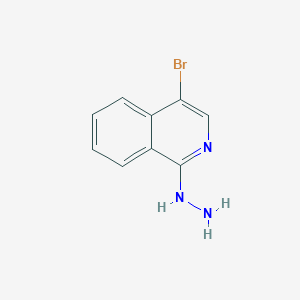

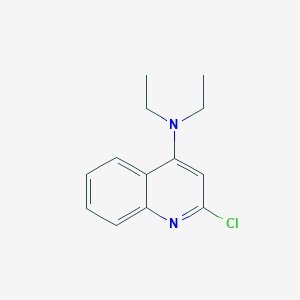

7H-2-ベンゾピラン-7-オン, 4-メチル-2-フェニル-: は、ベンゾピランファミリーに属する化学化合物です。ベンゾピランは、多様な生物活性を有し、天然物中にしばしば見られます。この特定の化合物は、4位にメチル基、2位にフェニル基を有するベンゾピランコアを特徴としています。

準備方法

合成ルートと反応条件: 7H-2-ベンゾピラン-7-オン, 4-メチル-2-フェニルの合成は、通常、適切なフェノール化合物とアルデヒドまたはケトンを縮合させて、その後環化反応を行うことで行われます。一般的な方法の1つは、ペヒマン縮合であり、これは酸触媒の存在下で、フェノールとβ-ケトエステルを反応させる方法です。

工業生産方法: この化合物の工業生産には、大規模なペヒマン縮合反応が含まれ、効率的な混合と熱伝達を確保するために、連続フローリアクターが使用されることがあります。反応条件は、収率と純度を最大化するように最適化されており、しばしば硫酸などの強酸またはルイス酸を触媒として使用します。

化学反応解析

反応の種類:

酸化: この化合物は酸化反応を起こし、しばしばキノンを生成します。

還元: 還元反応は、カルボニル基をアルコールに変換することができます。

置換: 求電子置換反応は、フェニル環上で起こり、さまざまな置換基が導入されます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬。

置換: 条件は、通常、酸性条件下でのハロゲンまたはニトロ化剤の使用が含まれます。

主要な生成物:

酸化: キノンの生成。

還元: アルコールの生成。

置換: フェニル環へのハロゲン、ニトロ基、またはその他の置換基の導入。

科学研究への応用

化学:

- より複雑な有機分子の合成におけるビルディングブロックとして使用される。

- 反応機構と触媒の研究に用いられる。

生物学:

- 抗炎症作用や抗酸化作用など、潜在的な生物活性を調査されている。

医学:

- 特に酸化ストレス関連疾患の治療における潜在的な治療効果について研究されている。

産業:

- 染料、顔料、およびその他の工業化学品の生産に使用されている。

化学反応の分析

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions typically involve the use of halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

科学的研究の応用

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and catalysis.

Biology:

- Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine:

- Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

Industry:

- Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

7H-2-ベンゾピラン-7-オン, 4-メチル-2-フェニルの作用機序は、さまざまな分子標的との相互作用が含まれます。それは、フリーラジカルを捕捉し、酸化ストレス経路を阻害することによって、抗酸化剤として作用することができます。この化合物は、酵素や受容体と相互作用し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性もあります。

類似化合物との比較

類似化合物:

- 7H-フロン3,2-gベンゾピラン-7-オン, 4-[(3-メチル-2-ブテニル)オキシ]-

- 7H-フロン3,2-gベンゾピラン-7-オン, 4-メトキシ-

- 2H-1-ベンゾピラン-2-オン, 7-(ジエチルアミノ)-4-メチル-

比較:

- 7H-フロン3,2-gベンゾピラン-7-オン, 4-[(3-メチル-2-ブテニル)オキシ]- は、ベンゾピランコアにフラン環が縮合されており、化学反応性と生物活性を変化させる可能性があります。

- 7H-フロン3,2-gベンゾピラン-7-オン, 4-メトキシ- は、メトキシ基を含んでおり、溶解性と生物学的標的との相互作用に影響を与える可能性があります。

- 2H-1-ベンゾピラン-2-オン, 7-(ジエチルアミノ)-4-メチル- は、ジエチルアミノ基を有しており、薬物動態特性と潜在的な治療用途に影響を与える可能性があります。

7H-2-ベンゾピラン-7-オン, 4-メチル-2-フェニルの独自性は、その特定の置換パターンにあり、そのパターンは独特の化学的および生物学的特性を付与し、さまざまな研究や工業的用途にとって貴重な化合物となっています。

特性

CAS番号 |

78776-50-8 |

|---|---|

分子式 |

C16H12O2 |

分子量 |

236.26 g/mol |

IUPAC名 |

4-methyl-2-phenylchromen-7-one |

InChI |

InChI=1S/C16H12O2/c1-11-9-15(12-5-3-2-4-6-12)18-16-10-13(17)7-8-14(11)16/h2-10H,1H3 |

InChIキー |

NDXVSDXHYPDGPC-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C=CC(=O)C=C2OC(=C1)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)

![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)